

An In-Depth Technical Guide to the Chemical Structure and Properties of Rhetsinine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhetsinine, a quinazoline alkaloid primarily isolated from Evodia rutaecarpa, presents a compelling profile for scientific investigation and potential therapeutic development. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological activities of **Rhetsinine**. Detailed experimental methodologies for key cited studies are provided to facilitate reproducibility and further research. This guide is intended to serve as a core technical resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Structure and Identifiers

Rhetsinine is chemically known as 2-[2-(methylamino)benzoyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one.[1][2] It is an achiral molecule.[3]

Below is a two-dimensional representation of the chemical structure of **Rhetsinine**.

Caption: 2D structure of the **Rhetsinine** molecule.

Table 1: Chemical Identifiers for Rhetsinine



Identifier	Value	Reference
IUPAC Name	2-[2- (methylamino)benzoyl]-4,9- dihydro-3H-pyrido[3,4-b]indol- 1-one	[1][2]
Molecular Formula	C19H17N3O2	[3]
Molecular Weight	319.36 g/mol	[3]
CAS Number	526-43-2	[2]
SMILES	CNc1ccccc1C(=O)N2CCc3c4c cccc4[nH]c3C2=O	[3]
InChIKey	RAEOYMOPVHBBKE- UHFFFAOYSA-N	[3]

Physicochemical Properties

A summary of the known and computed physicochemical properties of **Rhetsinine** is presented in Table 2. Experimental data for several key properties, including melting point, boiling point, and pKa, are not readily available in the current literature.

Table 2: Physicochemical Properties of Rhetsinine

Property	Value	Туре	Reference
XLogP3	3.9	Computed	[1]
Polar Surface Area	65.2 Ų	Computed	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Experimental	[4]

Pharmacological Properties and Biological Activity



Rhetsinine has demonstrated noteworthy biological activities, primarily as an inhibitor of aldose reductase and as an antibacterial agent.

Aldose Reductase Inhibition

Rhetsinine has been identified as an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[5] The accumulation of sorbitol, produced from glucose by aldose reductase, can lead to osmotic stress and damage in tissues such as the lens, peripheral nerves, and glomerulus.[6]

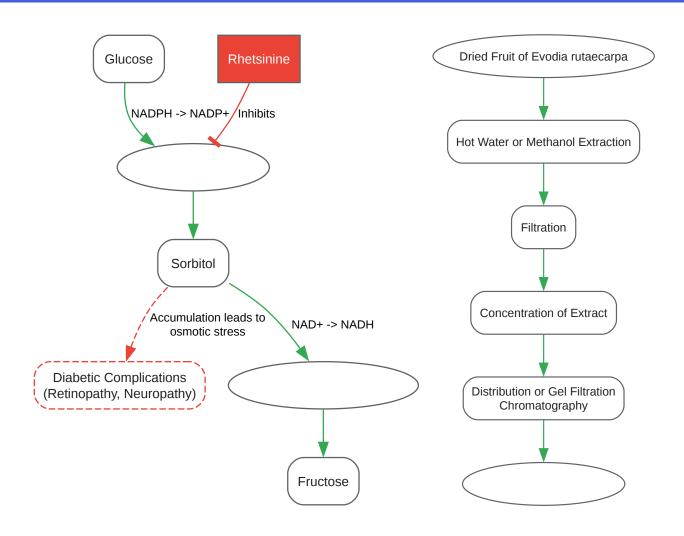
Table 3: Aldose Reductase Inhibitory Activity of Rhetsinine

Parameter	Value	Description	Reference
IC50	24.1 μΜ	Half-maximal inhibitory concentration against aldose reductase.	[5]
Sorbitol Accumulation Inhibition	79.3% at 100 μM	Inhibition of sorbitol accumulation in an experimental setting.	[5]

The inhibitory effect of **Rhetsinine** on aldose reductase suggests its potential as a therapeutic agent for the management of diabetic complications. The polyol pathway, in which aldose reductase is the rate-limiting enzyme, is a key target for preventing such complications.[7][8][9]

The following diagram illustrates the role of aldose reductase in the polyol pathway and the inhibitory action of **Rhetsinine**.





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